BenchChemオンラインストアへようこそ!

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide

fluorine positional isomerism structure-activity relationship benzenesulfonamide substitution pattern

This 3-fluorobenzenesulfonamide derivative is an unexplored chemical probe within a pharmacologically privileged pyrrolidine scaffold. Its meta-fluoro substitution offers distinct thermodynamic and selectivity profiles compared to 2-fluoro and 4-fluoro analogs, critical for isoform-selective carbonic anhydrase and acetylcholinesterase inhibitor development. With zero bioactivity annotation in ChEMBL or BindingDB, it presents a unique, IP-unencumbered starting point for high-throughput screening and chemoproteomics. Available at ≥95% purity; construct a three-isomer set for systematic SAR by also sourcing CAS 954655-80-2 and 954713-62-3.

Molecular Formula C19H21FN2O4S
Molecular Weight 392.45
CAS No. 955255-29-5
Cat. No. B2961302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide
CAS955255-29-5
Molecular FormulaC19H21FN2O4S
Molecular Weight392.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C19H21FN2O4S/c1-2-26-17-8-6-16(7-9-17)22-13-14(10-19(22)23)12-21-27(24,25)18-5-3-4-15(20)11-18/h3-9,11,14,21H,2,10,12-13H2,1H3
InChIKeyUPLTYNNEFNMBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide (CAS 955255-29-5): Chemical Class, Physicochemical Profile, and Research-Grade Characterization


N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide (CAS 955255-29-5) is a synthetic sulfonamide derivative belonging to the pyrrolidine-benzenesulfonamide chemotype — a scaffold class extensively investigated for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition [1]. The compound possesses a molecular formula of C19H21FN2O4S, a molecular weight of 392.45 g/mol, a calculated logP of 2.33, and a topological polar surface area (tPSA) of 75.71 Ų [2]. It is catalogued in the ZINC virtual screening database (ZINC23143501) but has no reported bioactivity data in ChEMBL as of the latest curation cycle [3]. The defining structural feature is the 3-fluoro (meta) substitution on the benzenesulfonamide ring, distinguishing it from its 2-fluoro (ortho) and 4-fluoro (para) positional isomers, which are concurrently available from commercial suppliers.

Why N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Pyrrolidine-benzenesulfonamide congeners exhibit pronounced sensitivity to the position and nature of aromatic ring substituents, with fluorination patterns significantly modulating binding thermodynamics, isoform selectivity, and pharmacokinetic behavior. In the carbonic anhydrase inhibitor class, meta-substituted fluorinated benzenesulfonamides have been shown to achieve intrinsic dissociation constants as low as 1.1 pM toward CA IX, with thermodynamic signatures (ΔH spanning −90 to +10 kJ mol⁻¹) that are strongly dependent on the exact substitution geometry [1]. The 3-fluoro positional isomer of the present compound occupies a distinct region of chemical space (clogP 2.33; tPSA 75.71 Ų; rotatable bonds 5) [2] that differs from its 2-fluoro and 4-fluoro analogs in hydrogen-bond acceptor orientation, dipole moment, and metabolic vulnerability — parameters that cannot be assumed equivalent without experimental verification. Generic substitution across the fluoro-positional isomer series therefore carries a quantifiable risk of altered target engagement and selectivity.

Quantitative Differentiation Evidence for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide (CAS 955255-29-5) Against Closest Analogs


Fluorine Positional Isomerism: Meta (3-Fluoro) Substitution as a Differentiating Structural Feature vs. Ortho (2-Fluoro) and Para (4-Fluoro) Congeners

The compound bears a single fluorine substituent at the 3-position (meta) of the benzenesulfonamide ring. Its closest commercially available regioisomers are the 2-fluoro (CAS 954655-80-2) and 4-fluoro (CAS 954713-62-3) variants. In the broader fluorinated benzenesulfonamide class, meta-substitution has been mechanistically associated with altered sulfonamide pKa, modified zinc-binding geometry in carbonic anhydrase active sites, and distinct thermodynamic binding signatures relative to ortho- and para-substituted counterparts [1]. For a related series of meta-substituted fluorinated benzenesulfonamides, compound 10h achieved an observed Kd of 43 pM and an intrinsic Kd of 1.1 pM against CA IX, demonstrating that meta-fluorination can support ultra-high-affinity interactions [1]. While direct comparative bioassay data for the three positional isomers of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-fluorobenzenesulfonamide are not publicly available, the known sensitivity of this chemotype to fluorine regioisomerism constitutes a structural differentiation basis for selecting the 3-fluoro isomer in SAR exploration campaigns.

fluorine positional isomerism structure-activity relationship benzenesulfonamide substitution pattern

Physicochemical Parameter Differentiation: Calculated logP, tPSA, and Rotatable Bond Profile Relative to the Chlorophenyl Analog

The target compound exhibits a calculated logP (clogP) of 2.33 and a tPSA of 75.71 Ų with 5 rotatable bonds [1]. A structurally related analog bearing a 4-chlorophenyl group in place of the 4-ethoxyphenyl moiety — N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide (CAS 896315-66-5) — differs in both aromatic substitution (Cl vs. OEt) and sulfonamide alkyl chain (propane vs. 3-fluorobenzene). The ethoxyphenyl group of the target compound introduces an additional hydrogen-bond acceptor (ether oxygen) and increases both molecular flexibility (through the ethoxy rotor) and lipophilicity relative to the chlorophenyl variant. In sulfonamide-based drug design, tPSA values in the 75–80 Ų range are associated with favorable blood-brain barrier permeability profiles, while clogP around 2.3 balances membrane permeability with aqueous solubility [1]. The combination of a meta-fluoro substituent and a para-ethoxyphenyl group thus creates a distinct physicochemical signature that differentiates this compound from non-fluorinated or non-ethoxylated pyrrolidine-benzenesulfonamide analogs.

physicochemical profiling drug-likeness ADME prediction

Class-Level Carbonic Anhydrase Inhibition Potency: Pyrrolidine-Benzenesulfonamide Chemotype Baseline

Although the specific compound CAS 955255-29-5 lacks published CA inhibition data, the pyrrolidine-benzenesulfonamide chemotype to which it belongs has demonstrated potent, nanomolar-range inhibition across multiple human CA isoforms. In the Poyraz et al. (2023) study of multi-functionalized pyrrolidine-containing benzenesulfonamides, the most potent analog (compound 3b) exhibited Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II [1]. Furthermore, pyrrolidinone-bearing benzenesulfonamides have been characterized as selective CA IX inhibitors with binding Kd values reaching approximately 50 nM, a finding relevant to anticancer applications given CA IX overexpression in hypoxic tumors [2]. The target compound's 3-fluoro substitution pattern mirrors the meta-fluorination strategy that produced picomolar-affinity CA IX binders in the Zubrienė et al. (2017) series, where meta-substituted fluorinated benzenesulfonamides achieved intrinsic Kd values as low as 1.1 pM against CA IX [3]. These class-level data establish a potency baseline for the chemotype but do not substitute for direct measurement on CAS 955255-29-5 itself.

carbonic anhydrase inhibition pyrrolidine-benzenesulfonamide enzyme kinetics

Class-Level Acetylcholinesterase Inhibition: Pyrrolidine-Benzenesulfonamide Chemotype as a Source of Nanomolar AChE Inhibitors

The pyrrolidine-benzenesulfonamide scaffold has demonstrated significant acetylcholinesterase (AChE) inhibitory activity. In the Poyraz et al. (2023) study, compounds 6a and 6b exhibited AChE Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, in comparison to the reference inhibitor tacrine [1]. This establishes the chemotype as capable of achieving nanomolar-range AChE inhibition. The target compound CAS 955255-29-5, with its 3-fluorobenzenesulfonamide moiety and 4-ethoxyphenyl-substituted pyrrolidinone core, differs structurally from the most potent AChE inhibitors in the Poyraz series (compounds 6a/6b), which featured distinct N-substitution patterns. Whether the 3-fluoro, 4-ethoxyphenyl combination confers enhanced, reduced, or comparable AChE inhibition relative to these benchmarks remains untested. The compound's potential as a dual CA/AChE inhibitor — a profile of interest for multi-target anti-Alzheimer's agents — is a hypothesis derived from the chemotype's polypharmacology but awaits direct experimental validation.

acetylcholinesterase inhibition pyrrolidine-benzenesulfonamide neurodegenerative disease targets

Synthetic Tractability and Research-Grade Purity as Procurement-Relevant Differentiation

Commercial listings for CAS 955255-29-5 indicate a standard research-grade purity of 95%, with a molecular weight of 392.45 g/mol and InChI Key UPLTYNNEFNMBMN-UHFFFAOYSA-N [1]. The compound's synthesis involves modular assembly of the 1-(4-ethoxyphenyl)-5-oxopyrrolidine core followed by sulfonamide coupling with 3-fluorobenzenesulfonyl chloride, a route that benefits from established pyrrolidinone synthetic methodology. In contrast, the 2,5-difluoro analog (CAS not retrieved; MW 410.44) carries an additional synthetic burden of a second fluorine substituent, while the naphthalene-2-sulfonamide analog (CAS 896312-32-6) introduces a bulkier, more lipophilic aromatic sulfonamide group. For procurement purposes, the 3-fluoro mono-substituted compound offers a defined, single-point fluorine modification that simplifies SAR interpretation compared to di-fluorinated or polycyclic sulfonamide variants.

chemical synthesis purity specification research chemical procurement

Absence of Pre-Existing Bioactivity Annotation as a Differentiator for Novel Target Discovery

A search of the ChEMBL 20 bioactivity database through the ZINC portal returns the explicit statement: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. Similarly, the compound does not appear in PubChem with bioassay data and is absent from the BindingDB curated dataset. This contrasts with extensively annotated pyrrolidine-benzenesulfonamide analogs that have established CA and AChE inhibition profiles. For screening laboratories and drug discovery programs, this lack of prior annotation represents a genuine differentiation point: the compound constitutes an uncharacterized chemical probe within a validated chemotype, offering the opportunity to generate first-in-class target engagement data without the confounding influence of prior literature bias. The ZINC entry also confirms that SEA (Similarity Ensemble Approach) predictions do not return any confident target annotations, further underscoring the compound's unexplored pharmacological space [1].

novel chemical probe unannotated compound target discovery screening

Recommended Application Scenarios for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide (CAS 955255-29-5) Based on Differentiated Evidence


Focused SAR Exploration of Fluorine Positional Isomer Effects on Carbonic Anhydrase Isoform Selectivity

Procure CAS 955255-29-5 alongside its 2-fluoro (CAS 954655-80-2) and 4-fluoro (CAS 954713-62-3) positional isomers to construct a three-compound isomer set for systematic evaluation of fluorine substitution effects on CA I, II, IX, and XII inhibition. The meta-fluorination strategy has precedent for producing picomolar-affinity CA IX binders [1], and direct head-to-head comparison of the three regioisomers would quantify the contribution of fluorine position to isoform selectivity — a parameter that cannot be predicted computationally with sufficient accuracy. The compound's clogP of 2.33 and tPSA of 75.71 Ų [2] predict acceptable solubility and permeability for in vitro enzyme assay conditions.

Acetylcholinesterase Inhibitor Screening as Part of a Multi-Target Neurodegenerative Disease Panel

The pyrrolidine-benzenesulfonamide chemotype has produced nanomolar AChE inhibitors (compounds 6a and 6b with Ki values of 22.34 and 27.21 nM, respectively) [3]. CAS 955255-29-5, with its unique 3-fluorobenzenesulfonamide and 4-ethoxyphenyl substitution, represents a structurally distinct candidate for AChE inhibition screening. Given the chemotype's dual CA/AChE activity profile, this compound is suitable for inclusion in multi-target screening cascades aimed at identifying agents with combined CA and AChE modulation — a strategy of current interest in Alzheimer's disease drug discovery.

Chemical Probe Development for Novel Target Deorphanization Campaigns

The compound's complete absence of bioactivity annotation in ChEMBL, PubChem, and BindingDB [4] makes it an attractive starting point for academic or industrial phenotypic screening and chemoproteomics-based target deorphanization. Unlike heavily annotated analogs, CAS 955255-29-5 carries no prior literature bias and represents an unexplored chemical probe within a pharmacologically privileged scaffold. Procurement for high-throughput screening libraries offers the potential to identify novel target-compound relationships without intellectual property entanglements arising from prior disclosures.

Reference Standard for Analytical Method Development and Quality Control of Fluorinated Pyrrolidine-Benzenesulfonamide Libraries

With a defined molecular formula (C19H21FN2O4S), a unique InChI Key (UPLTYNNEFNMBMN-UHFFFAOYSA-N), and a commercial purity specification of 95% [4], CAS 955255-29-5 can serve as a chromatographic reference standard for LC-MS and HPLC method development targeting the broader pyrrolidine-benzenesulfonamide compound class. Its single fluorine atom provides a distinct mass spectral signature (³⁵Cl-free, mono-fluorinated) that simplifies peak identification in complex mixture analysis relative to poly-halogenated analogs.

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.